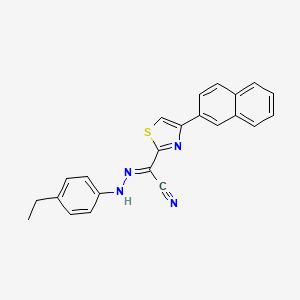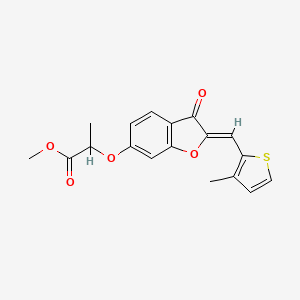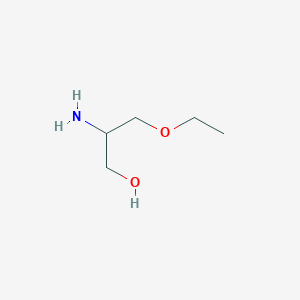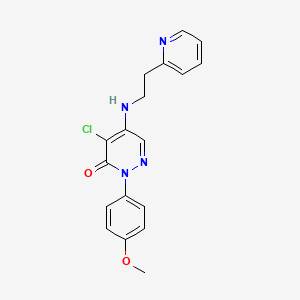
2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C28H22ClN3O3S and its molecular weight is 516.01. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Quinazoline derivatives have been synthesized and explored for their potential analgesic, anti-inflammatory, antimicrobial, and anticancer activities. Researchers have developed novel quinazolinyl acetamides and evaluated their effectiveness in analgesic and anti-inflammatory models. Some compounds in this category have shown potent activities and moderate ulcerogenic potential compared to traditional drugs such as aspirin (Alagarsamy et al., 2015). Additionally, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been synthesized and demonstrated good antimicrobial activities against standard pathogens (Patel & Shaikh, 2011).
Antitumor and Antimalarial Activities
Quinazoline derivatives have been synthesized with a focus on antimalarial and anticancer properties. A series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives showed promising in vitro and in vivo antimalarial and anticancer activities, with one derivative highlighted as a particularly promising candidate (Ramírez et al., 2020). Furthermore, novel syntheses of quinazoline derivatives using 1,2,3, Tetrahydroisoquinoline have led to compounds with significant antimicrobial activity, indicating potential for development as future lead molecules (Rao et al., 2020).
Molecular Docking and Enzyme Inhibition Studies
The molecular docking and enzyme inhibition studies of quinazoline derivatives have provided insights into their mechanism of action and potential therapeutic applications. N-aryl/aralkyl derivatives of triazoles have been synthesized and evaluated for their enzyme inhibitory potentials against various targets, demonstrating promising bioactive properties suitable for further exploration as lead molecules (Riaz et al., 2020).
Antimicrobial Efficacy
Synthetic efforts have also yielded quinazoline derivatives with significant antimicrobial activity, supporting their potential as novel antibacterial agents. For instance, novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide derivatives containing quinoline linkage were synthesized and exhibited potent antibacterial activity against various microorganisms (Bhoi et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 2-amino-3,4-dihydroquinazoline-4-one to form 1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenylamine. This intermediate is then reacted with thiophene-2-carbaldehyde to form the final product, 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-3,4-dihydroquinazoline-4-one", "thiophene-2-carbaldehyde", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is condensed with 2-amino-3,4-dihydroquinazoline-4-one in the presence of acetic anhydride and triethylamine in N,N-dimethylformamide to form 1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenylamine.", "Step 2: The intermediate from step 1 is then reacted with thiophene-2-carbaldehyde in dichloromethane and diethyl ether in the presence of sodium bicarbonate to form the final product, 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide.", "Step 3: The product is purified by column chromatography using dichloromethane and diethyl ether as the eluent.", "Step 4: The purified product is dried and characterized using various spectroscopic techniques such as NMR and mass spectrometry." ] } | |
Numéro CAS |
1224004-14-1 |
Nom du produit |
2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide |
Formule moléculaire |
C28H22ClN3O3S |
Poids moléculaire |
516.01 |
Nom IUPAC |
2-[4-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H22ClN3O3S/c29-21-11-7-20(8-12-21)18-31-25-6-2-1-5-24(25)27(34)32(28(31)35)22-13-9-19(10-14-22)16-26(33)30-17-23-4-3-15-36-23/h1-15H,16-18H2,(H,30,33) |
Clé InChI |
LCRWWQKBVRNJGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2572736.png)

![5-Fluoro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)



![N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2572748.png)

![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide](/img/structure/B2572751.png)

![N-(4-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2572755.png)

